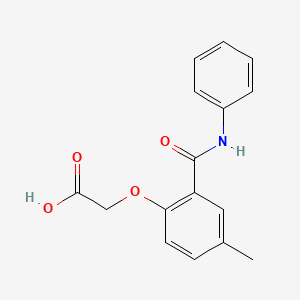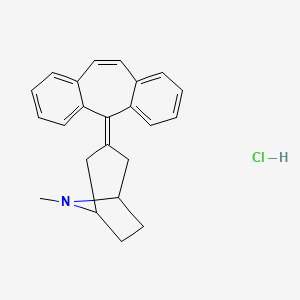
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is a chemical compound known for its unique structure and properties. It is derived from the dibenzo[a,d]cycloheptene framework, which is a tricyclic structure. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride typically involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This process is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves a formal [5 + 2] annulation reaction . The reaction conditions are optimized to achieve high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-one: This compound shares a similar tricyclic structure and is used in various chemical reactions.
Cyclobenzaprine hydrochloride: Known for its muscle relaxant properties, it has a similar structural framework.
Nortriptyline hydrochloride: An antidepressant with a related chemical structure.
Uniqueness
3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)tropane hydrochloride is unique due to its specific molecular configuration and potential therapeutic applications. Its ability to undergo a variety of chemical reactions and its interaction with biological targets make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
27574-18-1 |
|---|---|
Formule moléculaire |
C23H24ClN |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C23H23N.ClH/c1-24-19-12-13-20(24)15-18(14-19)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;/h2-11,19-20H,12-15H2,1H3;1H |
Clé InChI |
VZDZRARSQDMIMF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


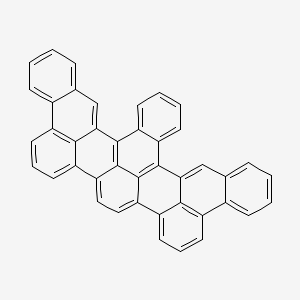
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
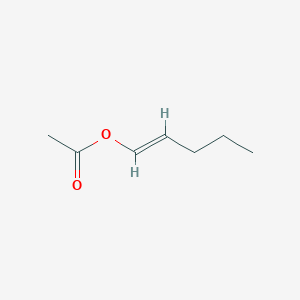
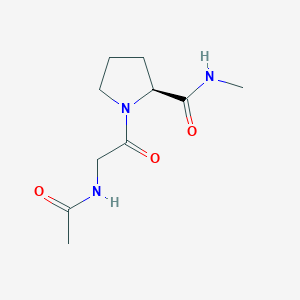


![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
